Pimozide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pimozide-d4 is a deuterated form of pimozide, a neuroleptic drug belonging to the diphenylbutylpiperidine class. It is primarily used as an internal standard in the quantification of pimozide by gas chromatography or liquid chromatography-mass spectrometry. Pimozide itself is known for its antipsychotic properties and is used in the treatment of conditions such as Tourette’s syndrome and chronic psychosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pimozide-d4 involves multiple steps, starting from 4-bromopentafluorobenzene-d4. The process includes nucleophilic substitution reactions, where deuterium atoms replace hydrogen atoms in the pimozide molecule. The reaction conditions typically involve the use of inert solvents like glycerol formal at a pH higher than 4 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the deuterated compound meets the required standards for use as an internal standard in analytical applications .
Chemical Reactions Analysis
Types of Reactions
Pimozide-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of deuterated analogs with altered pharmacological properties .
Scientific Research Applications
Pimozide-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical techniques like gas chromatography and liquid chromatography-mass spectrometry.
Biology: Employed in studies involving the quantification of pimozide in biological samples.
Medicine: Investigated for its potential therapeutic effects in conditions like brain tumors and prostate cancer
Mechanism of Action
Pimozide-d4 exerts its effects primarily through the blockade of dopamine receptors in the central nervous system. It binds to and inhibits the dopamine D2 receptor, reducing the activity of this neurotransmitter. This action is associated with a decrease in the positive symptoms of schizophrenia, such as hallucinations and delusions .
Comparison with Similar Compounds
Pimozide-d4 is compared with other similar compounds, such as:
Haloperidol: Another antipsychotic drug with a similar mechanism of action but different pharmacokinetic properties.
Chlorpromazine: A typical antipsychotic with a broader spectrum of activity but lower potency compared to pimozide.
Fluphenazine: Known for its long-acting injectable formulations, used in the treatment of chronic psychosis
This compound is unique due to its deuterated nature, which enhances its stability and makes it an ideal internal standard for analytical applications.
Biological Activity
Pimozide-d4 is a deuterated form of pimozide, a high-potency antipsychotic medication primarily used to treat conditions like schizophrenia and Tourette syndrome. This article focuses on the biological activity of this compound, exploring its pharmacodynamics, mechanisms of action, and potential therapeutic applications, supported by various case studies and research findings.
Overview of Pimozide
Pimozide belongs to the diphenylbutylpiperidine class of neuroleptics and acts primarily as a dopamine D2 receptor antagonist. Its unique pharmacological profile includes the modulation of various neurotransmitter systems, making it a candidate for treating not only psychiatric disorders but also certain non-psychiatric conditions.
Pimozide's action is primarily through the blockade of dopamine receptors, particularly D2 and D4 subtypes. This blockade leads to several downstream effects, including:
- Inhibition of cAMP Production: Pimozide inhibits cyclic adenosine monophosphate (cAMP) production via D4 receptor antagonism, which can affect various signaling pathways involved in neuronal activity .
- Activation of ERK1/2 Pathways: It has been shown to activate extracellular signal-regulated kinases (ERK1 and 2), which are crucial for cellular responses to growth factors and stress .
Biological Activity in Cancer Research
Recent studies have demonstrated the potential of Pimozide in oncology. For instance, a study focused on its effects on breast cancer cells (MDA-MB-231) showed that:
- Cell Proliferation Inhibition: Pimozide inhibited cell growth in a dose- and time-dependent manner.
- Induction of Apoptosis: The compound promoted apoptosis through mechanisms including cell cycle arrest and DNA damage response, evidenced by increased levels of phosphorylated H2A histone family member X (γ-H2AX) after treatment .
- Molecular Pathway Modulation: Pimozide downregulated key proteins such as RAN GTPase and AKT, leading to reduced cell migration and invasion capabilities in cancer cells .
Table 1: Effects of Pimozide on MDA-MB-231 Cells
Parameter | Result |
---|---|
Cell Proliferation | Inhibited in a dose-dependent manner |
Apoptosis | Induced via caspase-3 activation |
RAN Expression | Reduced by 45% at 5 μM |
AKT Phosphorylation | Decreased by 78% at 10 μM |
Migration | Significantly inhibited |
Clinical Case Studies
Several clinical case studies highlight the efficacy and safety profile of Pimozide in treating various conditions:
- Delusions of Parasitosis: A study reported that out of 18 patients treated with Pimozide for delusions of parasitosis, 61% experienced significant improvement or remission after six weeks . This underscores Pimozide's effectiveness in psychiatric applications.
- Trigeminal Neuralgia: A double-blind crossover trial compared Pimozide with carbamazepine in patients with trigeminal neuralgia. Results indicated that all patients receiving Pimozide showed improvement compared to only 56% on carbamazepine . This suggests an alternative use for Pimozide beyond psychiatric disorders.
- Long-term Treatment Outcomes: A case involving a patient treated with Pimozide for over ten years demonstrated sustained symptom control with minimal adverse effects, highlighting its long-term safety profile .
Properties
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i7D,8D,11D,12D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUQSNJEYSNKRX-CXRURWBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(CCCN2CCC(CC2)N3C4=CC=CC=C4NC3=O)C5=CC=C(C=C5)F)[2H])[2H])F)[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.